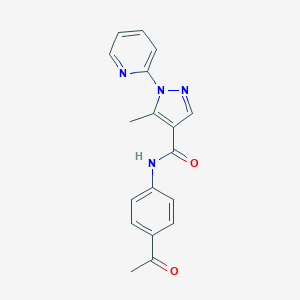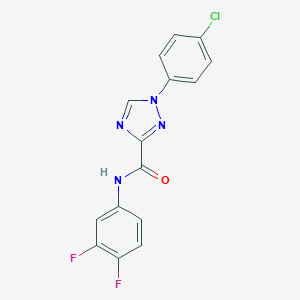
1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CCT018159, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazole derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it has been reported to inhibit the activity of various enzymes and signaling pathways involved in cancer and inflammation. 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation, leading to reduced inflammation in animal models.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been reported to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to reduce inflammation and have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and reproducibility of synthesis. Moreover, 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in various preclinical models, making it a well-established compound for research. However, one limitation of 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide. One area of research is the development of more potent analogs of 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide with improved solubility and selectivity for specific targets. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide and its potential therapeutic applications in various diseases. Moreover, the in vivo efficacy and safety of 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide need to be further evaluated in animal models before clinical trials can be initiated.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-chlorophenylhydrazine with 3,4-difluorobenzoyl chloride, followed by the addition of triazole-3-carboxamide. The resulting compound is then purified through column chromatography to obtain 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide in high purity. This synthesis method has been reported in various research articles and has been successfully replicated by several research groups.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been reported to induce apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
Inflammation is another area of research where 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has shown promising results. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Moreover, 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, making it a potential candidate for the treatment of neurodegenerative disorders.
Propiedades
Nombre del producto |
1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Fórmula molecular |
C15H9ClF2N4O |
Peso molecular |
334.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H9ClF2N4O/c16-9-1-4-11(5-2-9)22-8-19-14(21-22)15(23)20-10-3-6-12(17)13(18)7-10/h1-8H,(H,20,23) |
Clave InChI |
SMKHEYMXEZMMPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=CC(=C(C=C3)F)F)Cl |
SMILES canónico |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=CC(=C(C=C3)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B278776.png)
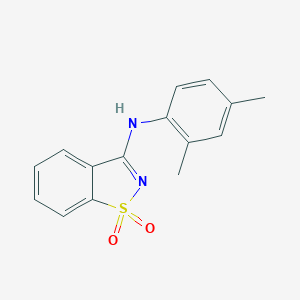
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278781.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278782.png)
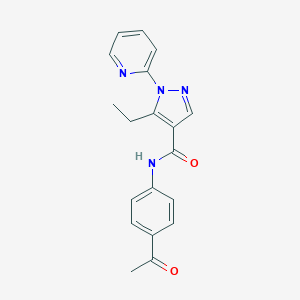
![N-[4-(aminosulfonyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278786.png)
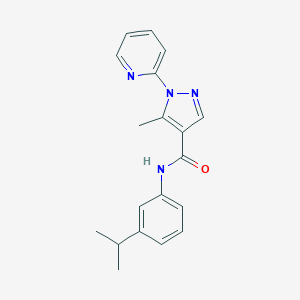
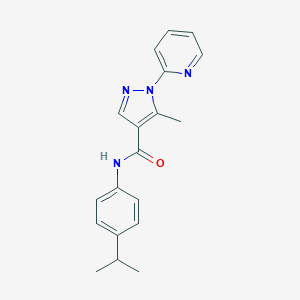
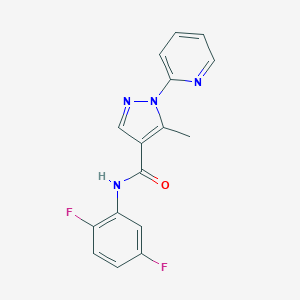
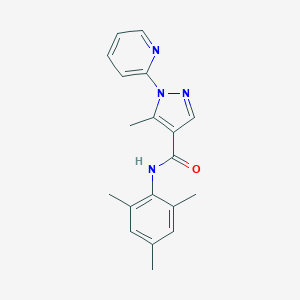
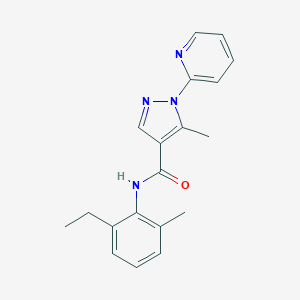
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278797.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278798.png)
